(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone typically involves the condensation of appropriate pyridine and phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone include:
- Pyriofenone: A fungicide with a similar structure and mode of action .
- Other aryl-phenyl ketones: These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness
Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEDMKXHMMJEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)Cl)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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